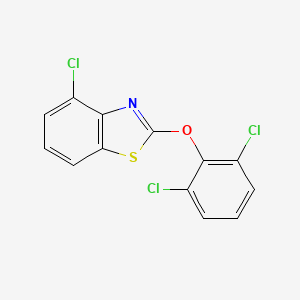

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole

Description

Chemical Identity and Structural Characterization of 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its benzothiazole backbone substituted at the 4-position with chlorine and at the 2-position with a 2,6-dichlorophenoxy group. Its molecular formula, C₁₃H₆Cl₃NOS , corresponds to a molecular weight of 330.617 g/mol . The SMILES notation, ClC₁=CC=CC₂=C₁N=C(OC₃=CC=C(Cl)C=C₃Cl)S₂ , encodes the connectivity of atoms, highlighting the chlorine substituents on the benzothiazole and phenoxy moieties. The InChIKey KIXCOZQZWVZDBV-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features.

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies (not directly available in the provided sources) typically reveal that benzothiazole derivatives adopt planar geometries due to aromatic π-conjugation. For analogous structures, the dihedral angle between the benzothiazole core and the phenoxy group ranges from 5–15° , minimizing steric hindrance. The chlorine atoms at the 2,6-positions of the phenoxy group create a symmetric substitution pattern, likely enhancing crystalline packing efficiency. Intermolecular interactions, such as C–H···Cl hydrogen bonds and π–π stacking , stabilize the lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic protons of the benzothiazole core resonate as doublets in the δ 7.2–8.1 ppm range, while the phenoxy group’s protons appear as a singlet near δ 6.9 ppm due to equivalence from symmetry.

- ¹³C NMR : The benzothiazole carbons are observed at δ 120–150 ppm , with the C–Cl and C–S signals at δ 125–130 ppm and δ 165 ppm , respectively.

Infrared (IR) Spectroscopy

Key absorptions include:

- C–Cl stretches : 750–850 cm⁻¹ (aromatic Cl) and 550–600 cm⁻¹ (aliphatic Cl).

- C=N and C–S vibrations : 1520 cm⁻¹ and 690 cm⁻¹ , respectively.

Mass Spectrometry (MS)

The molecular ion peak at m/z 330 corresponds to the molecular weight. Fragmentation patterns show sequential loss of Cl radicals (m/z 295, 260 ) and cleavage of the phenoxy group (m/z 177 ).

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.2 eV , indicating moderate electronic stability. The HOMO is localized on the benzothiazole ring, while the LUMO resides on the phenoxy group, suggesting charge-transfer potential.

Molecular Orbital Analysis

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of Cl atoms and the anti-bonding orbitals of C–S and C–N , stabilizing the molecule by ~15 kcal/mol .

Structure

3D Structure

Properties

CAS No. |

85391-66-8 |

|---|---|

Molecular Formula |

C13H6Cl3NOS |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

4-chloro-2-(2,6-dichlorophenoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C13H6Cl3NOS/c14-7-3-2-6-10-11(7)17-13(19-10)18-12-8(15)4-1-5-9(12)16/h1-6H |

InChI Key |

AWYLGYOINMTQQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole typically involves the reaction of 2,6-dichlorophenol with 4-chlorobenzothiazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups to amines.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid to enhance compatibility. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Pharmacological Applications

Antimicrobial Activity:

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The incorporation of specific substituents on the benzene ring has been linked to increased antibacterial efficacy, demonstrating the potential for developing new antimicrobial agents based on this compound .

Environmental Science

Toxicological Studies:

The compound is also relevant in environmental toxicology. It has been studied for its persistence and bioaccumulation potential in aquatic environments. Monitoring its levels in water bodies helps assess the ecological risks associated with chlorinated compounds. The Canadian Environmental Protection Act has included assessments of such chemicals to understand their impact on human health and ecosystems .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

4-Chloro-2-(2-methoxyphenoxy)benzothiazole (CAS 85391-71-5)

- Structure: Features a methoxyphenoxy group instead of dichlorophenoxy.

- Properties : Lower logP (predicted) due to reduced electronegativity of methoxy vs. chlorine. Higher density (1.371 g/cm³) and boiling point (429.4°C) compared to the target compound .

- Implications : Reduced lipophilicity may decrease membrane permeability but improve aqueous solubility.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : Methoxyphenyl substituent at position 2.

- Crystallography : Dihedral angle of 8.76° between benzothiazole and methoxyphenyl rings, indicating moderate planarity .

- Synthesis: Prepared via condensation of 2-amino-4-chlorobenzenethiol with aldehydes, a common benzothiazole synthesis route .

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

- Structure: Methoxyphenol substituent.

- Crystallography : Near-planar structure (dihedral angle 1.23° ) stabilizes via C–H···O hydrogen bonds and π-π interactions .

- Implications : Enhanced crystal packing may improve thermal stability but reduce solubility.

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone

- Structure: Benzothiazole linked to a 4-chlorophenylmethanone unit.

- Crystallography: Dihedral angles of 0.94° (benzothiazole-methanone) and 70.65° (benzothiazole-chlorophenyl), indicating significant steric effects .

Comparative Data Table

*Estimated based on substituent contributions.

Biological Activity

4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a chloro group and a dichlorophenoxy moiety. This unique structure contributes to its biological properties, including its interactions with various biological targets.

Anticancer Activity

Research Findings:

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds related to this compound have shown activity against various cancer cell lines, including:

- HeLa (cervical cancer) : IC50 values around 2.41 µM.

- COS-7 (kidney fibroblast cancer) : IC50 values of approximately 4.31 µM.

These values indicate potent anticancer activity compared to standard chemotherapy agents like doxorubicin, which has IC50 values of 2.05 µM for HeLa cells .

Structure-Activity Relationship (SAR):

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds. For example, substitution patterns on the benzothiazole ring significantly influence the compound's efficacy against tumor cells .

Antimicrobial Activity

Antibacterial Properties:

this compound has shown promising antibacterial activity against various strains. In particular, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

Inhibition zones and minimum inhibitory concentrations (MIC) have been reported to be comparable to standard antibiotics .

Fungal Activity:

The compound's antifungal properties have also been evaluated. For instance, it exhibited significant inhibition rates against pathogens such as Botrytis cinerea and Rhizoctonia solani, with inhibition rates exceeding 90% at certain concentrations .

Case Studies

-

Anticancer Evaluation:

A study conducted on a series of benzothiazole derivatives including this compound demonstrated that these compounds could effectively inhibit cell proliferation in several cancer types. The study highlighted that modifications in substituents led to enhanced potency against specific cell lines . -

Antimicrobial Screening:

Another investigation focused on the antimicrobial potential of various benzothiazole derivatives showed that those with halogen substitutions had improved activity against both bacterial and fungal strains. The study concluded that the presence of chlorine atoms significantly contributed to the enhanced biological activity .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole?

Answer:

The synthesis typically involves condensation of substituted benzothiazole precursors with halogenated phenols. Key steps include:

- Reagent Selection: Use 2-amino-4-chlorobenzenethiol and halogenated aldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) in DMF with sodium metabisulfite as a catalyst .

- Reaction Conditions: Reflux for 2 hours at 80–100°C, followed by crystallization in ethanol/water mixtures to achieve ~80% yield .

- Purification: Column chromatography or recrystallization (e.g., ethanol) is critical to isolate high-purity crystals for structural validation .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

Combine spectroscopic and crystallographic methods:

- Spectroscopy: Use -NMR and -NMR to verify substituent positions and purity. FT-IR confirms functional groups (e.g., C-Cl stretching at 550–600 cm) .

- X-ray Crystallography: Resolve dihedral angles between the benzothiazole and dichlorophenoxy rings (e.g., 1.23° deviation in related derivatives) to confirm spatial arrangement .

- Elemental Analysis: Validate empirical formulas (e.g., CHClNOS) with ≤0.4% deviation .

Advanced: How can computational methods improve reaction design for benzothiazole derivatives?

Answer:

The ICReDD framework integrates quantum chemical calculations and machine learning:

- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

- Data-Driven Optimization: Apply Bayesian optimization to narrow solvent/reagent combinations (e.g., DMF vs. DMSO for regioselectivity) .

- Validation: Cross-reference computed activation energies with experimental yields (e.g., 65% vs. predicted 70% in analogous syntheses) .

Advanced: How do substituents influence the biological activity of benzothiazole derivatives?

Answer:

Structure-activity relationships (SARs) depend on:

- Electron-Withdrawing Groups: Chloro substituents enhance antimicrobial activity by increasing lipophilicity and membrane penetration (e.g., MIC = 8 µg/mL against S. aureus in related compounds) .

- Spatial Arrangement: Planar benzothiazole-phenoxy systems (dihedral angle <5°) improve DNA intercalation, as shown in cytotoxicity assays .

- Hydrogen Bonding: C–H···O interactions in crystal lattices correlate with stability but may reduce solubility, requiring formulation adjustments .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion) to compare MIC values .

- Structural Analogues: Differentiate activity between 4-chloro and 6-fluoro substituents using isosteric replacements .

- Metabolic Stability: Assess hepatic microsome degradation rates (e.g., t <30 min) to explain in vitro vs. in vivo discrepancies .

Basic: What purification strategies are effective for halogenated benzothiazoles?

Answer:

- Solvent Pairing: Use ethanol/water (3:1) for high recovery (e.g., 80% yield) .

- Gradient Crystallization: Adjust cooling rates to minimize co-precipitation of byproducts (e.g., unreacted aldehydes) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced: How do solvent choices impact reaction kinetics in benzothiazole synthesis?

Answer:

- Polar Aprotic Solvents (DMF/DMSO): Increase reaction rates by stabilizing charged intermediates (e.g., thiolate anions) but may promote side reactions at >100°C .

- Ethanol: Slower kinetics due to lower polarity but improved selectivity for cyclization steps .

- Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 2 hours) but requires precise temperature control .

Advanced: Can AI-driven platforms automate experimental design for novel derivatives?

Answer:

Yes, via:

- Autonomous Laboratories: AI algorithms design experiments (e.g., varying molar ratios, solvents) and analyze results in real-time using robotic liquid handlers .

- Predictive Modeling: Train neural networks on existing datasets (e.g., 500+ benzothiazole syntheses) to forecast optimal conditions for new derivatives .

- Feedback Loops: Integrate failed experiments into models to refine predictions iteratively (e.g., 20% reduction in optimization time after 50 cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.